1-(3,4-dimethoxyphenyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one
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Description
1-(3,4-dimethoxyphenyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one is a useful research compound. Its molecular formula is C15H16N2O3S and its molecular weight is 304.36. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Complex Heterocyclic Compounds
Research has shown that compounds with a similar structural framework to 1-(3,4-dimethoxyphenyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one are key intermediates in the synthesis of diverse heterocyclic compounds. For instance, Hassaneen et al. (2003) demonstrated new routes to pyridino[2,3-d]pyrimidin-4-one and pyridino-[2,3-d]triazolino[4,5-a]pyrimidin-5-one derivatives through the condensation of amino-thioxo-pyrimidinones with dimethylformamide dimethyl acetal (DMFDMA) Hassaneen & Abdallah, 2003. This study underscores the importance of thioxo-pyrimidinone derivatives in constructing novel pyrimidine-based frameworks with potential biological activities.
Antimicrobial Activity
Derivatives of pyrimidine, including those structurally related to this compound, have been evaluated for their antimicrobial properties. Bhoge et al. (2021) investigated the synthesis and antimicrobial activity of novel tetrazoles clubbed with pyrimidine, revealing that certain compounds exhibited significant activity against bacterial and fungal strains Bhoge, Magare, & Mohite, 2021. This highlights the potential of pyrimidine derivatives in developing new antimicrobial agents.
Material Science Applications
In the field of material science, compounds like n-butyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4 tetrahydropyrimidine-5-carboxylate have been synthesized and characterized for their thermal and dielectric properties. Vyas et al. (2013) conducted a study focusing on the thermal stability and dielectric behavior of such crystals, suggesting their potential applications in electronic materials Vyas, Pansuriya, Naliapara, & Joshi, 2013.
Anti-cancer Activity
Research into the anti-cancer properties of pyrimidine derivatives, including those structurally akin to this compound, has been promising. Gold et al. (2020) synthesized a series of thieno[2,3-d]pyrimidin-4(3H)-ones with varied substituents, assessing their cytotoxicity against cancer cells and their anti-angiogenic activities. The study identified compounds with promising anticancer potential, suggesting further exploration in cancer therapy Gold, Köhler, Lanzloth, Andronache, Anant, Dandawate, Biersack, & Schobert, 2020.
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-4-sulfanylidene-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-19-12-7-6-9(8-13(12)20-2)17-11-5-3-4-10(11)14(21)16-15(17)18/h6-8H,3-5H2,1-2H3,(H,16,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTDCIGCAJUEHJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C3=C(CCC3)C(=S)NC2=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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